3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a thiazole ring, a pyridazine ring, and an oxadiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include thioamides, hydrazines, and nitriles, under conditions such as reflux in polar solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the oxadiazole ring may produce primary amines .
Scientific Research Applications
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by either activating or inhibiting these targets. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: Features a thiazole ring and exhibits biological activity
Uniqueness
What sets 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine apart is its unique combination of thiazole, pyridazine, and oxadiazole rings, which confer a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C17H21N7OS |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[[4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H21N7OS/c1-11-17(26-13(3)18-11)14-4-5-15(21-20-14)24-8-6-23(7-9-24)10-16-22-19-12(2)25-16/h4-5H,6-10H2,1-3H3 |
InChI Key |
ADKKLKMKAGJCMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=C(O4)C |
Origin of Product |
United States |
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